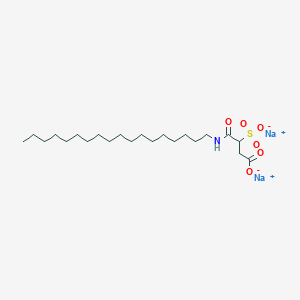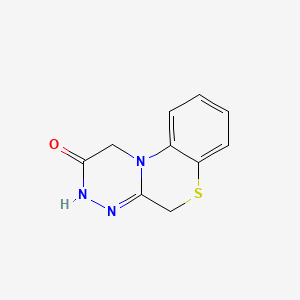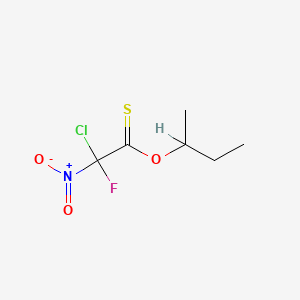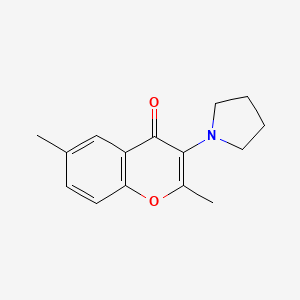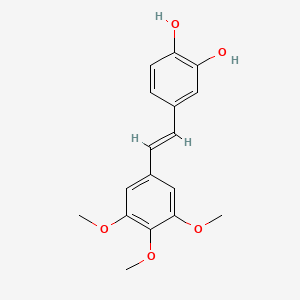
Combrestatin A4 metabolite M4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Combretastatin A4 metabolite M4 is a derivative of combretastatin A4, a natural product isolated from the bark of the South African tree Combretum caffrum. Combretastatin A4 is known for its potent antitumor properties, primarily due to its ability to inhibit tubulin polymerization, leading to mitotic arrest in cancer cells
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of combretastatin A4 metabolite M4 typically involves the modification of the parent compound, combretastatin A4For example, the synthesis of combretastatin A4 derivatives containing carboxylic acid, ester, and amide moieties has been reported . These modifications are achieved through standard organic synthesis techniques, including esterification, amidation, and carboxylation reactions.
Industrial Production Methods
Industrial production of combretastatin A4 metabolite M4 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the isolation of combretastatin A4 from natural sources, followed by chemical modification to produce the desired metabolite. Advanced purification techniques, such as chromatography, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Combretastatin A4 metabolite M4 undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of combretastatin A4 metabolite M4 include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of combretastatin A4 metabolite M4, each with unique biological activities.
Applications De Recherche Scientifique
Combretastatin A4 metabolite M4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationship of tubulin inhibitors.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mécanisme D'action
Combretastatin A4 metabolite M4 exerts its effects by binding to the colchicine binding site on tubulin, a protein that is essential for microtubule formation. This binding inhibits the polymerization of tubulin, leading to the disruption of microtubule dynamics and mitotic arrest in cancer cells . The compound also exhibits anti-angiogenic properties by disrupting the blood vessels that supply tumors, leading to tumor necrosis .
Comparaison Avec Des Composés Similaires
Combretastatin A4 metabolite M4 is unique among tubulin inhibitors due to its potent antitumor activity and ability to selectively target tumor vasculature. Similar compounds include:
Combretastatin A4: The parent compound with similar antitumor properties.
Combretastatin A4 phosphate: A water-soluble prodrug that is rapidly metabolized to combretastatin A4 in the body.
Combretastatin A4 derivatives: Various derivatives with modifications to enhance biological activity and solubility.
In comparison to these compounds, combretastatin A4 metabolite M4 offers unique advantages in terms of its enhanced solubility and bioavailability, making it a promising candidate for further development as an anticancer agent.
Propriétés
Numéro CAS |
1005788-23-7 |
|---|---|
Formule moléculaire |
C17H18O5 |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
4-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H18O5/c1-20-15-9-12(10-16(21-2)17(15)22-3)5-4-11-6-7-13(18)14(19)8-11/h4-10,18-19H,1-3H3/b5-4+ |
Clé InChI |
AUHJKSXBAYVKEG-SNAWJCMRSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC(=C(C=C2)O)O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



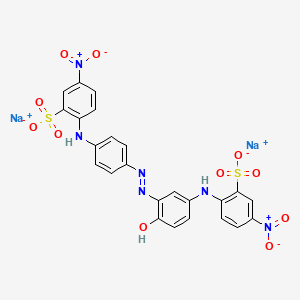
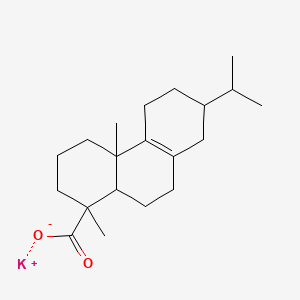


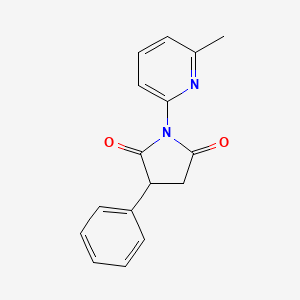
![2-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl-trimethylazanium](/img/structure/B12716777.png)
![[3-chloro-4-[[4-[2-(dimethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]-trimethylazanium;hydrogen sulfate](/img/structure/B12716778.png)

